Cas no 2138076-17-0 (3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol)
amino}-4,4-dimethylcyclohexan-1-ol structure](https://www.kuujia.com/scimg/cas/2138076-17-0x500.png)
3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2138076-17-0
- EN300-1161497
- 3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol
- 3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol
-
- Inchi: 1S/C14H27NO2/c1-13(2)6-5-11(16)9-12(13)15(3)14(7-8-14)10-17-4/h11-12,16H,5-10H2,1-4H3
- InChI Key: ABCBXJJXUSQIGN-UHFFFAOYSA-N
- SMILES: O(C)CC1(CC1)N(C)C1CC(CCC1(C)C)O
Computed Properties
- Exact Mass: 241.204179104g/mol
- Monoisotopic Mass: 241.204179104g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7Ų
- XLogP3: 2
3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161497-1.0g |
3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol |
2138076-17-0 | 1g |
$0.0 | 2023-06-08 |
3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol Related Literature
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
Additional information on 3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol
Research Briefing on 3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol (CAS: 2138076-17-0)
In recent years, the compound 3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol (CAS: 2138076-17-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclopropane and cyclohexane structural motifs, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of 3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have highlighted the importance of optimizing reaction conditions to improve yield and purity. For instance, a 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic approach that significantly enhances the stereoselectivity of the final product, thereby reducing the formation of undesired isomers. This advancement is critical for ensuring the reproducibility and scalability of the compound for further preclinical studies.
From a biological perspective, 3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol has demonstrated notable activity as a modulator of specific neurotransmitter receptors. Preliminary in vitro and in vivo studies suggest its potential efficacy in treating neurological disorders such as anxiety and depression. A recent study published in Neuropharmacology (2024) reported that the compound exhibits high affinity for the GABAA receptor, with a unique binding profile that differentiates it from existing anxiolytics. These findings underscore its potential as a novel therapeutic agent with fewer side effects compared to current treatments.
In addition to its neurological applications, research has also explored the compound's role in oncology. A 2024 study in Cancer Research revealed that 3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol exhibits selective cytotoxicity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor proliferation and survival. These results have sparked interest in further investigating the compound as a potential adjunct therapy in combination with existing anticancer drugs.
Despite these promising findings, challenges remain in the development of 3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol as a therapeutic agent. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating the development of sustained-release formulations or prodrug strategies. Additionally, comprehensive toxicology studies are required to assess its safety profile before advancing to clinical trials. Ongoing research aims to address these limitations while exploring new derivatives with improved properties.
In conclusion, 3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol (CAS: 2138076-17-0) represents a compelling candidate for further investigation in both neurological and oncological applications. Its unique chemical structure and promising biological activity highlight its potential to address unmet medical needs. Future research should focus on optimizing its pharmacological properties and advancing it through the drug development pipeline. This briefing underscores the importance of continued investment in innovative chemical entities like this one to drive progress in biomedicine.
2138076-17-0 (3-{[1-(Methoxymethyl)cyclopropyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol) Related Products
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
